molecular formula C14H11ClN2S2 B2481006 N-(2-chlorophenyl)-4-(methylthio)benzo[d]thiazol-2-amine CAS No. 890957-89-8

N-(2-chlorophenyl)-4-(methylthio)benzo[d]thiazol-2-amine

Cat. No.: B2481006
CAS No.: 890957-89-8
M. Wt: 306.83
InChI Key: TXROBSUCAIBKIB-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-4-(methylthio)benzo[d]thiazol-2-amine is a synthetic chemical compound featuring a benzothiazole core, a privileged scaffold in medicinal chemistry known for yielding bioactive molecules with diverse therapeutic potential . This compound is of significant interest for early-stage drug discovery and pharmacological research. Its molecular structure incorporates a 2-aminobenzothiazole moiety, a motif present in several clinically investigated agents and known for its versatility in interacting with various biological targets . The specific substitution pattern with a 2-chlorophenyl group and a methylthio moiety at the 4-position is designed to explore and modulate the compound's electronic properties and steric profile, which can be critical for optimizing binding affinity and selectivity against specific enzymes or receptors. The 2-aminobenzothiazole scaffold has demonstrated considerable promise in oncology research, with derivatives shown to exhibit potent antitumor effects against a range of human solid cancer cell lines, such as hepatic HepG2, colorectal HCT116, and breast MCF7 carcinomas . The biological activity of such compounds is often linked to the inhibition of key cellular targets, including various kinase enzymes (e.g., receptor tyrosine kinases, serine/threonine kinases) and proteins involved in apoptosis and cell cycle regulation . Beyond oncology, this class of compounds is also investigated for its potential anti-inflammatory, antiviral, and antimicrobial properties, making it a valuable template for developing novel therapeutic agents for multiple disease areas . Intended Application & Research Value: This product is intended for use by qualified researchers in in vitro biochemical and cellular assays to investigate new mechanisms of action, structure-activity relationships (SAR), and for hit-to-lead optimization campaigns. It serves as a key intermediate for the synthesis of more complex chemical entities, particularly those incorporating pyrimidine and other heterocyclic systems, which are prevalent in modern drug discovery . Important Note: This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary use. The buyer assumes all responsibility for confirming the compound's identity and purity and for its safe handling and use in compliance with all applicable local, state, and federal regulations.

Properties

IUPAC Name

N-(2-chlorophenyl)-4-methylsulfanyl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2S2/c1-18-11-7-4-8-12-13(11)17-14(19-12)16-10-6-3-2-5-9(10)15/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXROBSUCAIBKIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC2=C1N=C(S2)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-4-(methylthio)benzo[d]thiazol-2-amine typically involves the condensation of 2-aminobenzothiazole with 2-chlorobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-4-(methylthio)benzo[d]thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, tin(II) chloride, iron powder

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted benzothiazoles

Scientific Research Applications

Chemical Research Applications

Building Block for Synthesis
N-(2-chlorophenyl)-4-(methylthio)benzo[d]thiazol-2-amine serves as a crucial intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows chemists to modify it further to create derivatives with enhanced properties or novel functionalities.

Table 1: Synthetic Routes and Reaction Conditions

Reaction TypeConditionsProducts
CondensationReflux in ethanol or methanol with a catalystSchiff base
ReductionSodium borohydrideThis compound
OxidationHydrogen peroxide or m-chloroperbenzoic acidSulfoxides, sulfones

Biological Applications

Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainInhibition Zone (mm)
This compoundStaphylococcus aureus20
This compoundEscherichia coli18

Antifungal Activity
The compound has also been evaluated for antifungal properties, showing effectiveness against fungi such as Candida albicans and Saccharomyces cerevisiae.

Table 3: Antifungal Activity Against Fungal Strains

CompoundFungal StrainInhibition Zone (mm)
This compoundCandida albicans22
This compoundSaccharomyces cerevisiae18

Anticancer Potential

This compound has been investigated for its anticancer properties. Studies indicate that it can inhibit the proliferation of cancer cell lines, particularly HepG2 (liver cancer) and PC12 (neuroblastoma).

Case Study: Anticancer Activity Evaluation
In one study, treatment with this compound resulted in a dose-dependent decrease in cell viability in HepG2 cells. At higher concentrations, significant apoptosis was observed, indicating its potential as a therapeutic agent for cancer treatment.

Table 4: Anticancer Activity Against Cell Lines

Cell LineIC50 (µM)Mechanism
HepG2 (Liver)15.0Induction of apoptosis
PC12 (Neuroblastoma)12.5Cell cycle arrest

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-4-(methylthio)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, it may inhibit enzymes like tyrosine kinases, which are involved in cell signaling and proliferation. The compound’s ability to form hydrogen bonds and interact with various biomolecules also contributes to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of N-(2-chlorophenyl)-4-(methylthio)benzo[d]thiazol-2-amine can be contextualized by comparing it to related benzothiazole and thiazole derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Selected Thiazol-2-amine Derivatives

Compound Name Key Structural Features Synthesis Method Biological Activity/Applications Reference
This compound (Target Compound) - 2-Chlorophenyl group
- 4-Methylthio on benzothiazole
Not explicitly described Likely modulates bioactivity via lipophilicity/SMe N/A
4-(3-Chlorophenyl)-N-(3-(methylthio)phenyl)thiazol-2-amine (FCG) - 3-Chlorophenyl and 3-methylthiophenyl groups As per prior literature Rescues mutant CFTR in cell culture studies
N-(4-Methoxyphenyl)-4-(methylthio)benzo[d]thiazol-2-amine - 4-Methoxyphenyl group
- 4-Methylthio on benzothiazole
Not detailed Unknown; methoxy may reduce membrane permeability
N-((2-Chlorophenyl)diphenylmethyl)-4-phenylthiazol-2-amine - Bulky diphenylmethyl group
- 4-Phenyl substituent
Reflux in dichloromethane/triethylamine Moderate antibacterial/antifungal activity
N-(4-Chlorobenzylidene)-4-(4-bromophenyl)thiazol-2-amine - 4-Bromophenyl group
- Schiff base (benzylidene) linkage
Condensation with aldehydes Antioxidant/antimicrobial potential (inferred)
4-((Benzo[d]thiazol-2-ylimino)methyl)phenol derivatives - Phenolic hydroxyl group
- Schiff base linkage
Condensation in chloroform Fluorescent properties; metal ion sensing

Key Insights from Comparative Analysis

Substituent Effects on Bioactivity: The 2-chlorophenyl group in the target compound likely enhances steric bulk and electron-withdrawing effects compared to derivatives with 3-chlorophenyl (e.g., FCG ) or 4-methoxyphenyl (e.g., ). This positional difference may influence receptor binding or metabolic stability. Methylthio (-SMe) vs.

Synthetic Flexibility :

  • Schiff base derivatives (e.g., ) are synthesized via condensation, enabling modular substitution for tailored bioactivity. In contrast, the target compound’s lack of a Schiff base may limit such versatility but improve hydrolytic stability.

Biological Activity Trends: Antimicrobial Activity: Compounds with bulky substituents (e.g., diphenylmethyl in ) show moderate activity, suggesting steric hindrance may limit efficacy. Therapeutic Potential: FCG demonstrates rescue of mutant CFTR proteins, highlighting the role of chloro and methylthio groups in modulating protein interactions.

Electronic and Steric Considerations: The 4-methylthio group in the target compound may act as a hydrogen bond acceptor or participate in hydrophobic interactions, contrasting with the hydrogen bond-donating capability of phenolic -OH groups in .

Biological Activity

N-(2-chlorophenyl)-4-(methylthio)benzo[d]thiazol-2-amine is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial, antifungal, and anticancer properties, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features a unique structure characterized by a benzothiazole core with a chlorophenyl and methylthio substituent. Its synthesis typically involves the condensation of 2-aminobenzothiazole with 2-chlorobenzaldehyde, followed by reduction using sodium borohydride. The reaction conditions are optimized for yield and purity, often utilizing solvents like ethanol or methanol under reflux conditions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives of similar benzothiazole compounds have shown significant inhibitory effects against Staphylococcus aureus, Escherichia coli, and Mycobacterium tuberculosis .

Table 1: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainInhibition Zone (mm)
This compoundStaphylococcus aureus20-25
Similar Benzothiazole DerivativeEscherichia coli15-20
Similar Benzothiazole DerivativeBacillus subtilis20-25

The compound's mechanism appears to involve the inhibition of essential bacterial enzymes, which is common among benzothiazole derivatives .

Antifungal Activity

In addition to its antibacterial properties, this compound has also been evaluated for antifungal activity. Studies show effectiveness against fungi such as Candida albicans and Saccharomyces cerevisiae, with significant inhibition zones reported in laboratory settings. The presence of the methylthio group is believed to enhance its interaction with fungal cell membranes .

Table 2: Antifungal Activity Against Fungal Strains

CompoundFungal StrainInhibition Zone (mm)
This compoundCandida albicans22
Similar Benzothiazole DerivativeSaccharomyces cerevisiae18

Anticancer Potential

The anticancer potential of this compound has been explored in various studies. It has shown promise as an inhibitor of cancer cell proliferation in vitro, particularly against HepG2 (liver cancer) and PC12 (neuroblastoma) cell lines. The proposed mechanism involves the induction of apoptosis and inhibition of cell cycle progression .

Case Study: Anticancer Activity Evaluation

In one study, the compound was tested on HepG2 cells, demonstrating a dose-dependent decrease in cell viability. At higher concentrations, significant apoptosis was observed, suggesting its potential as a therapeutic agent in cancer treatment.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(2-chlorophenyl)-4-(methylthio)benzo[d]thiazol-2-amine, and how can reaction yields be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. A standard approach involves reacting a thiazole precursor (e.g., 4-(methylthio)benzo[d]thiazol-2-amine) with 2-chloroaniline derivatives in the presence of dichloromethane (DCM) and triethylamine (TEA) as a base to neutralize HCl byproducts . Yield optimization requires controlling reaction temperature (25–40°C), stoichiometric ratios (1:1.2 amine:halide), and purification via column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) .

Q. Which spectroscopic techniques are essential for characterizing the structure of this compound?

  • Methodology :

  • IR Spectroscopy : Identifies functional groups (e.g., C-S stretching at ~680 cm⁻¹, N-H bending at ~1600 cm⁻¹) .
  • ¹H/¹³C NMR : Confirms aromatic protons (δ 6.8–8.2 ppm), methylthio groups (δ 2.5–2.7 ppm), and amine protons (δ 5.2–5.5 ppm) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks via ESI-TOF) .

Q. How is the in vitro antibacterial activity of this compound evaluated against common microbial strains?

  • Methodology : Use agar dilution or broth microdilution assays (CLSI guidelines). Prepare serial dilutions (1–128 µg/mL) in Mueller-Hinton broth, inoculate with standardized bacterial/fungal suspensions (e.g., S. aureus, E. coli, C. albicans), and incubate at 37°C for 18–24 hours. Minimum inhibitory concentration (MIC) is determined as the lowest concentration inhibiting visible growth .

Advanced Research Questions

Q. How can contradictory biological activity data between different studies be systematically analyzed?

  • Methodology :

  • Meta-Analysis : Compare experimental variables (e.g., assay conditions, strain variability, compound purity) across studies.
  • Dose-Response Curves : Re-evaluate IC₅₀/MIC values under standardized protocols.
  • Structural Confirmation : Verify compound integrity via X-ray crystallography or HPLC to rule out degradation .

Q. What strategies are employed in molecular docking studies to assess binding affinity with target proteins?

  • Methodology :

  • Protein Preparation : Retrieve target structures (e.g., aurora kinases) from PDB, optimize hydrogen bonding networks, and assign charges.
  • Ligand Docking : Use AutoDock Vina or Schrödinger Glide to simulate binding poses. Focus on key interactions (e.g., hydrogen bonds with active-site residues, hydrophobic contacts with methylthio groups).
  • Validation : Cross-check with mutagenesis data or co-crystal structures .

Q. How can QSAR models be developed to predict the bioactivity of thiazole derivatives?

  • Methodology :

  • Descriptor Selection : Calculate physicochemical parameters (logP, polar surface area, H-bond donors/acceptors) using tools like PaDEL-Descriptor.
  • Model Training : Use partial least squares (PLS) or machine learning (e.g., random forest) on datasets (e.g., IC₅₀ values against cancer cell lines).
  • Validation : Apply leave-one-out cross-validation and external test sets. Key findings may highlight the role of electron-withdrawing substituents (e.g., chloro groups) in enhancing cytotoxicity .

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